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Comparison of Anti-HIV-1 Activity and Selectivity

Compound IC50 (pM) CC50 (pMm) Selectivity Index (SI)
Bevirimat (3) 0.040 31.00 775.00

Compound 4 0.160 49.50 309.37

Compound 5 0.118 48.50 411.01

Compound 6 0.170 33.90 199.41

Compound 7 0.016 33.90 2118.75

Compound 8 4.330 48.70 11.24

Betulinic Acid (2) 5.315 4.52 0.85

From the data, you can see that:

e Bevirimat itself has a high SlI of 775, making it a strong candidate.
e Compound 7 stands out as a highly promising analog, demonstrating both superior potency (lower
IC50) and a significantly higher selectivity index (over 2100) compared to bevirimat [1].
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¢ In contrast, the parent compound, Betulinic Acid, shows very low potency and a poor safety window
(SI<1).

Experimental Protocol for Cited Data

The quantitative data in the table above was generated using the following standard methodology, as

described in the review [1]:

¢ Cell Line: The experiments were conducted using MT-4 cells, a human T-lymphocyte cell line highly
permissive to HIV-1 infection.

e Virus Strain: The HIV-1 NL4-3 strain was used to infect the cells.

e Cytotoxicity Assay (CC50): The cytotoxicity of the compounds was determined using the MTT
assay. This colorimetric test measures the activity of cellular enzymes that reduce MTT to formazan,
reflecting the number of viable cells. The CC50 is the compound concentration that reduces cell
viability by 50%.

e Antiviral Assay (IC50): The antiviral activity was assessed by measuring the inhibition of HIV-1-
induced cytopathic effects in MT-4 cells. The IC50 is the concentration required to achieve 50%
protection of the virus-induced cell killing.

e Selectivity Index (SlI) Calculation: The S| was calculated by dividing the CC50 value by the IC50
value for each compound (SI = CC50/IC50).

Mechanism of Action: HIV-1 Maturation Inhibition

Bevirimat and its analogs belong to a class of antivirals known as maturation inhibitors. The following

diagram illustrates their unique mechanism of action, which differs from that of protease inhibitors.
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This mechanism involves:

¢ Binding: Bevirimat binds to the CA-SP1 junction region of the HIV-1 Gag polyprotein [1] [2].

e Stabilization: It stabilizes the immature six-helix bundle (6HB) structure of the CA-SP1 domain [1]
[3].

¢ Inhibition: This stabilization physically prevents the viral protease from accessing and cleaving the
CA-SP1 site, which is a crucial final step in viral maturation [1].

¢ Result: The virus fails to form a mature, infectious capsid, leading to the production of non-
infectious viral particles [3] [2].

Research Context and Further Developments

e Clinical Setback of Bevirimat: Despite its high Sl and initial success in Phase I/lla trials, bevirimat's
development was halted in Phase llb. This was primarily due to the natural polymorphism of the CA-
SP1 junction in certain HIV-1 strains, which led to reduced drug efficacy in up to 50% of patients [1]
[4]. This underscores that a high Sl, while crucial, is not the only determinant of clinical success.

e Ongoing Research: The search for next-generation maturation inhibitors continues. Studies are
focused on designing compounds that maintain high potency and selectivity while overcoming the
limitations of bevirimat resistance [1] [2]. For instance, one study reported a derivative from
beesioside | (compound 3b) with an EC50 of 0.28 uM and a favorable therapeutic index [3]. Another
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study created C-28 modified bevirimat analogs, with compound 41 showing a significantly improved
IC50 of 0.0059 uM [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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